2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione
Description
2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione is a phthalimide derivative characterized by an isoindoline-1,3-dione core linked to a 3-aminophenoxyethyl side chain. Its structural features include:
- Core structure: The isoindoline-1,3-dione moiety, a planar aromatic system with two electron-withdrawing ketone groups, facilitates interactions with biological targets via hydrogen bonding and π-π stacking .
This compound is of interest in medicinal chemistry due to the pharmacological versatility of phthalimide derivatives, including anticonvulsant, anti-inflammatory, and acetylcholinesterase (AChE) inhibitory activities .
Properties
IUPAC Name |
2-[2-(3-aminophenoxy)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c17-11-4-3-5-12(10-11)21-9-8-18-15(19)13-6-1-2-7-14(13)16(18)20/h1-7,10H,8-9,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJXAUCIQJZYEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold . The process can be carried out under solventless conditions, which aligns with green chemistry principles . The reaction conditions often include simple heating and the use of catalysts such as cesium carbonate (Cs₂CO₃) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The focus is on optimizing yield and purity while minimizing environmental impact. Techniques such as solventless reactions and efficient purification methods are employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as sodium borohydride (NaBH₄) for reduction, and nucleophiles like sodium methoxide (NaOCH₃) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, as an AChE inhibitor, the compound interacts with the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction involves π–π stacking and CH–π interactions with aromatic amino acids at the enzyme’s anionic subsite .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione and analogous derivatives:
Key Observations:
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., -CF₃ in compound 3 from ) enhance AChE inhibition by increasing electrophilicity .
Synthetic Yields :
- Derivatives with bulky substituents (e.g., 2,4-dichlorobenzyl in compound 8 ) exhibit lower yields (~26–36%) due to steric hindrance during ring-opening reactions of epoxides .
- Ethylene glycol derivatives (e.g., ) achieve higher yields (76%) due to favorable nucleophilic substitution kinetics .
Solubility and Pharmacokinetics: Compounds with polar side chains (e.g., hydroxyethoxy groups ) exhibit improved aqueous solubility, critical for drug delivery . The target compound’s phenoxyethyl group offers moderate solubility, intermediate between hydrophobic benzyl and hydrophilic glycol chains .
Biological Target Specificity :
- Thiazole-containing derivatives (e.g., ) show affinity for kinase targets, while piperazine-linked analogs (e.g., ) preferentially inhibit AChE .
Biological Activity
2-(2-(3-Aminophenoxy)ethyl)isoindoline-1,3-dione is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic effects. This article explores its biological activity, mechanisms of action, and relevant research findings.
Target Interactions
The primary targets of this compound include:
- Dopamine Receptor D2 : The compound acts as a ligand at the allosteric binding site, influencing dopaminergic pathways associated with reward and motivation mechanisms.
- Acetylcholinesterase (AChE) : It has been identified as an inhibitor of AChE, which is significant in the context of neurodegenerative diseases such as Alzheimer's disease .
Biochemical Pathways
The interaction with these receptors can lead to modulation of both dopaminergic and cholinergic systems, suggesting potential applications in treating disorders related to these neurotransmitter systems.
In Vitro Studies
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:
- A study evaluated its impact on A549 lung adenocarcinoma cells, demonstrating significant inhibitory effects on cell viability . The IC50 values for certain derivatives were found to range from 2.1 to 7.4 μM, indicating potent anticancer activity .
In Vivo Studies
In vivo studies using mouse models have shown promising results:
- The compound was tested in a xenograft model where tumor growth was induced in nude mice. Treatment with the compound resulted in reduced tumor sizes and improved survival rates compared to control groups .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer Activity | Significant inhibition of A549 cell viability; potential for use in cancer therapy. |
| AChE Inhibition | Potential therapeutic application in Alzheimer's disease through inhibition of acetylcholinesterase. |
| Dopaminergic Modulation | Interaction with dopamine receptor D2 may influence psychiatric conditions and reward pathways. |
Case Studies
- Anticancer Efficacy : In a controlled study involving nude mice injected with A549 cells, treatment with this compound led to a marked reduction in tumor size over a 60-day period compared to untreated controls. Histopathological analyses confirmed reduced malignancy in treated groups .
- Neuroprotective Effects : The compound's ability to inhibit AChE suggests it may offer neuroprotective benefits, particularly against oxidative stress-induced neuronal death, as evidenced by studies showing protective effects in PC12 neuron models subjected to H₂O₂ exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
